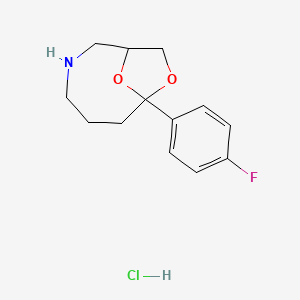

7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride

Description

7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo[5.2.1]decane hydrochloride is a bicyclic organic compound characterized by a fused heterocyclic scaffold containing oxygen and nitrogen atoms. The hydrochloride salt improves solubility, a critical factor for pharmaceutical applications.

Properties

CAS No. |

84509-26-2 |

|---|---|

Molecular Formula |

C13H17ClFNO2 |

Molecular Weight |

273.73 g/mol |

IUPAC Name |

7-(4-fluorophenyl)-8,10-dioxa-3-azabicyclo[5.2.1]decane;hydrochloride |

InChI |

InChI=1S/C13H16FNO2.ClH/c14-11-4-2-10(3-5-11)13-6-1-7-15-8-12(17-13)9-16-13;/h2-5,12,15H,1,6-9H2;1H |

InChI Key |

FYTCVBQEZILHEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(OCC(O2)CNC1)C3=CC=C(C=C3)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a fluorophenyl derivative with a dioxabicyclo precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the final product is isolated as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

3-Oxabicyclo[3.2.1]octan-8-one (625099-16-3)

- Structure : Features a 3-oxabicyclo[3.2.1]octane core with a ketone group.

- Key Differences : Lacks nitrogen and fluorine substituents. The ketone group may reduce metabolic stability compared to the fluorophenyl group in the target compound.

- Relevance : Highlights the impact of oxygen positioning on ring strain and reactivity .

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)

- Structure : A polycyclic compound with sulfur and nitrogen atoms, substituted with a methoxyphenyl group.

- Methoxy groups are metabolically labile, whereas fluorine enhances stability .

Substituent Effects: Fluorophenyl vs. Hydroxyphenyl/Methoxyphenyl

- Fluorophenyl Group : Introduces electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism.

- Hydroxyphenyl/Methoxyphenyl : Electron-donating groups (e.g., in 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIj) ) may enhance hydrogen bonding but reduce metabolic stability .

Salt Forms and Physicochemical Properties

- Hydrochloride Salts : The hydrochloride form of the target compound enhances aqueous solubility, similar to trans-3,5-dimethylpiperidine hydrochloride (67288-91-9) . This contrasts with free bases or other salts, which may exhibit lower bioavailability .

Research Findings and Pharmacopeial Standards

While direct data on the target compound are absent, pharmacopeial standards for related bicyclic systems provide benchmarks:

- Crystallinity: Compounds like (6R,7R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid meet crystallinity requirements, suggesting rigorous quality control for bicyclic pharmaceuticals .

- pH Stability : The pH range of similar compounds (e.g., pH 6.0–8.0) aligns with formulations requiring neutral to slightly acidic conditions for stability .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural elucidation of this bicyclic compound, and how should data interpretation be prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Prioritize - and -NMR to resolve the bicyclic scaffold and fluorine substituent. The 4-fluorophenyl group will exhibit distinct aromatic splitting patterns () and deshielded carbons .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular formula, particularly focusing on isotopic patterns for chlorine in the hydrochloride salt .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for ether (C-O-C, ~1100 cm) and amine hydrochloride (N-H stretch, ~2500-3000 cm) .

Q. What synthetic strategies are recommended for constructing the 8,10-dioxa-3-azabicyclo[5.2.1]decane core?

- Methodological Answer :

- Combinatorial Scaffold Assembly : Use a Diels-Alder reaction to form the bicyclic framework, followed by selective oxidation to introduce ether linkages. Substituents like the 4-fluorophenyl group can be added via Suzuki-Miyaura coupling .

- Salt Formation : Optimize hydrochloride salt crystallization by adjusting solvent polarity (e.g., ethanol/ether mixtures) and monitoring pH to ensure protonation of the azabicyclo nitrogen .

Q. How can solubility and stability be assessed for in vitro bioactivity assays?

- Methodological Answer :

- Solubility Profiling : Use dynamic light scattering (DLS) in buffers (e.g., PBS, pH 7.4) to determine critical aggregation concentrations.

- Stability Testing : Employ HPLC-UV at 25°C and 37°C over 24–72 hours to monitor degradation, particularly hydrolysis of the ether or amine groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the fluorophenyl group may act as an electron-deficient aromatic system .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) by simulating binding free energies and conformational flexibility of the bicyclic core .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC values)?

- Methodological Answer :

- Standardized Assay Conditions : Control variables such as cell line passage number, serum concentration, and incubation time.

- Orthogonal Validation : Cross-verify using SPR (surface plasmon resonance) for binding affinity and transcriptomics to assess downstream pathway activation .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in preclinical models?

- Methodological Answer :

- ADME Profiling :

- Absorption : Use Caco-2 cell monolayers to measure permeability (P).

- Metabolism : Incubate with liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS .

- Tissue Distribution : Conduct whole-body autoradiography in rodents after radiolabeling the compound with .

Key Methodological Recommendations

- Synthesis : Prioritize modular approaches to enable rapid derivatization of the bicyclic core .

- Characterization : Combine orthogonal spectroscopic methods to address structural complexity .

- Biological Studies : Use computational pre-screening to guide target selection and reduce experimental redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.